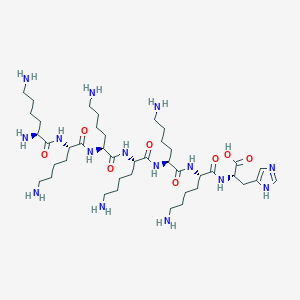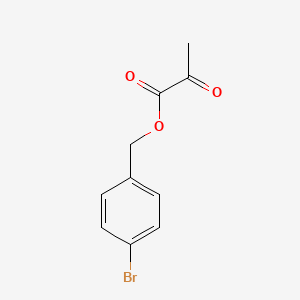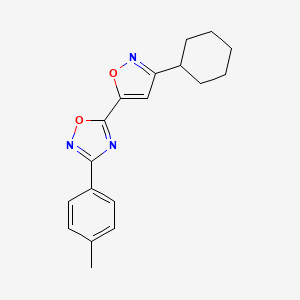acetic acid CAS No. 928202-87-3](/img/structure/B14189140.png)
[(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Carboxycarbonothioyl)sulfanylacetic acid is a unique compound characterized by its complex structure, which includes carboxyl, carbonothioyl, sulfanyl, and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxycarbonothioyl)sulfanylacetic acid typically involves the reaction of dichloroacetic acid with carbonothioyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Carboxycarbonothioyl)sulfanylacetic acid involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to ensure consistent quality. The product is then purified through various techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Carboxycarbonothioyl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
(Carboxycarbonothioyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (Carboxycarbonothioyl)sulfanylacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring exhibit similar biological activities, such as antimicrobial and anticancer properties.
Dichloroacetic Acid: This compound shares the dichloro group and is known for its use in metabolic research and potential anticancer properties.
Carbonothioyl Compounds: These compounds are known for their reactivity and use in organic synthesis.
Uniqueness
(Carboxycarbonothioyl)sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
928202-87-3 |
|---|---|
Fórmula molecular |
C4H2Cl2O4S2 |
Peso molecular |
249.1 g/mol |
Nombre IUPAC |
2-(carboxycarbothioyl)sulfanyl-2,2-dichloroacetic acid |
InChI |
InChI=1S/C4H2Cl2O4S2/c5-4(6,3(9)10)12-2(11)1(7)8/h(H,7,8)(H,9,10) |
Clave InChI |
OYNAXPHUQPRCQU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=S)SC(C(=O)O)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)



![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
